3-iodo-1-methyl-1H-1,2,4-triazole
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Overview
Description
3-iodo-1-methyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, which is a five-membered heterocyclic ring containing three nitrogen atoms. It has a molecular weight of 208.99 .
Synthesis Analysis
The synthesis of 1,2,4-triazoles involves various methods, including the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with three nitrogen atoms and two carbon atoms. The InChI code for this compound is 1S/C3H4IN3/c1-7-2-5-3(4)6-7/h2H,1H3 .Chemical Reactions Analysis
1,2,4-Triazole derivatives exhibit various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 102-103 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and structural analysis of various iodotriazole derivatives indicate a potential for diverse chemical applications. For example, 4-iodo-1H-1,2,3-triazole and its diiodo counterpart have been synthesized using efficient routes, highlighting the structural flexibility and potential chemical utility of such compounds (Chand et al., 2016).
Antimicrobial Applications
- Triazole and triazolothiadiazine derivatives have been synthesized and found to possess potent antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Kaplancikli et al., 2008).
Material Science and Industrial Applications
- Triazole derivatives have been explored for their applications in material sciences and industry. The synthesis of triazolyl-functionalized energetic salts and their subsequent characterization points towards their potential use in various industrial applications due to their good thermal stability and relatively high density (Wang et al., 2007).
Medicinal Chemistry and Drug Development
- Triazole derivatives are significant in medicinal chemistry, exhibiting a wide range of biological activities. Their structural versatility allows for the development of new drugs with diverse biological activities, including antimicrobial, antifungal, antiviral, and antiproliferative effects (Ferreira et al., 2013).
Mechanism of Action
Target of Action
It is known that triazole compounds, in general, interact with various enzymes and receptors . The nitrogen atoms in the triazole ring actively contribute to binding to the active site of these targets .
Mode of Action
The mode of action of 3-iodo-1-methyl-1H-1,2,4-triazole involves various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction . The triazole nitrogen and the dioxyaryl substituted aryl group form H-bonding and hydrophobic interaction with Asn62 and Trp5, respectively .
Biochemical Pathways
Triazole compounds are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Pharmacokinetics
The compound’s molecular weight is 20899 , which is within the optimal range for drug-like properties, suggesting it may have good bioavailability.
Result of Action
It is known that compounds containing a triazole structure exhibit a wide range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound has a melting point of 102-103°C , suggesting it is stable at room temperature. Direct contact should be avoided due to potential toxicity .
Safety and Hazards
Future Directions
The future directions for the research and development of 1,2,4-triazole derivatives are promising. They have been found to have a wide range of biological activities, making them potential candidates for the development of new drugs . The development of more efficient and environmentally friendly synthesis methods is also an important area of future research .
Biochemical Analysis
Cellular Effects
Triazole compounds are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Triazole compounds are known to interact strongly with heme iron, and aromatic substituents on the triazoles are very effective for interacting with the active site of aromatase .
Temporal Effects in Laboratory Settings
Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Properties
IUPAC Name |
3-iodo-1-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c1-7-2-5-3(4)6-7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEPGFNWRQDVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55847-41-1 |
Source
|
Record name | 3-iodo-1-methyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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